N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9-4-8(12-6-13-9)10(15)11-5-7-2-1-3-16-7/h1-4,6H,5H2,(H,11,15)(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOQIMGLEWMBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, which facilitate the formation of the amide bond . The reaction conditions are optimized to achieve high yields, and the final product is purified by crystallization or flash chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the scalability of the reaction conditions and the availability of starting materials like 2-furoic acid and furfurylamine make this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyl group on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard organic synthesis techniques.
Major Products
The major products formed from these reactions include various furan and pyrimidine derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The furan and pyrimidine rings allow the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrimidine carboxamides are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Pyrimidine Carboxamides
Key Observations :
- Hydroxy vs. Methyl/Cyano Groups: The 6-hydroxy group in the target compound improves solubility compared to methyl or cyano substituents in analogs like BMS-354825 or EP 4374877 A2 derivatives . However, hydroxy groups may reduce metabolic stability due to susceptibility to glucuronidation.
- Furan-2-ylmethyl vs. Similar furan-containing tetrazole derivatives exhibit potent antimicrobial activity, suggesting a possible role in target compound bioactivity .
Key Insights :
- The furan-2-ylmethyl group in the target compound shares structural similarity with tetrazole-based antimicrobial agents, which inhibit clinical strains of S. epidermidis at low concentrations .
- Unlike BMS-354825, the target compound lacks a thiazole ring and piperazine substituents, which are critical for kinase binding in BMS-354825 . This suggests divergent therapeutic applications unless the hydroxy group compensates via hydrogen bonding with kinase active sites.
Analysis :
- The target compound may be synthesized via Vilsmeier-Haack formylation or carboxamide coupling, similar to methods used for chlorophenyl-pyrimidines .
- The 6-hydroxy group likely increases aqueous solubility compared to methylated analogs like BMS-354825, which require formulation enhancements for bioavailability .
Biological Activity
N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring and a pyrimidine moiety, which are known to contribute to various biological activities. The compound's structure allows it to interact with biological targets through chelation to metal ions, potentially influencing multiple biochemical pathways.
Target of Action
The compound primarily targets specific biological systems that are crucial for cellular function and proliferation. It is believed to interact with metal ions in a mononegative bidentate manner via the azomethine nitrogen and deprotonated enolized carbonyl oxygen, which may alter enzymatic activities or cellular signaling pathways.
Biochemical Pathways
Furan derivatives, including this compound, have been shown to affect various biochemical pathways. The interaction with metal ions may lead to the modulation of oxidative stress responses and apoptosis in cancer cells. Additionally, the compound's ability to inhibit cell proliferation has been noted in studies involving liver cancer (HepG2) and colorectal cancer (HCT116) cell lines.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways within the pathogens.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. Specifically, it has shown significant activity against HepG2 and HCT116 cells, highlighting its potential as an anticancer agent. The cytotoxicity is believed to be linked to its ability to induce apoptosis and inhibit cell cycle progression.
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
- A study evaluated the effects of this compound on HepG2 and HCT116 cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer properties.
-
Antimicrobial Efficacy :
- Another investigation assessed the antimicrobial activity of the compound against several bacterial strains. The results demonstrated effective inhibition at low concentrations, suggesting its potential for development into an antimicrobial therapeutic agent.
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests that this compound may exhibit stability when metabolized by human enzymes but could undergo rapid metabolism in animal models such as rats. This variability highlights the importance of further pharmacokinetic studies to assess its viability as a therapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Furan and pyrimidine rings | Antimicrobial, anticancer |
| N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine | Furan ring | Neurochemical properties |
| N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Furan-containing | Potential biological activities |
This table illustrates how this compound compares with similar compounds in terms of structure and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
